n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide
Description
N-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide backbone substituted with a methyl group and a 3-(aminomethyl)phenyl moiety. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation. Its molecular structure combines a sulfonamide group (critical for hydrogen bonding and solubility) with an aromatic aminomethyl group, which may enhance interactions with biological targets such as kinases or proteases.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-methylethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-3-15(13,14)12(2)10-6-4-5-9(7-10)8-11/h4-7H,3,8,11H2,1-2H3 |
InChI Key |
RVNXNJGYBICPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=CC(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide
General Synthetic Strategy for Sulfonamides
Sulfonamides are generally synthesized by the reaction of sulfonyl chlorides or sulfonic acid derivatives with amines. For This compound , the synthesis involves:
- Introduction of the sulfonamide group by reacting methanesulfonyl chloride or methanesulfonic acid derivatives with an amine containing the 3-(aminomethyl)phenyl moiety.
- The amine component is typically N-methylated to yield the N-methylmethanesulfonamide structure.
- Protection/deprotection steps may be required if the aminomethyl group is reactive under the reaction conditions.
Specific Preparation Routes
Although detailed stepwise protocols for this exact compound are limited in open literature, the following preparation methods and insights are derived from patent literature, chemical suppliers, and analogous sulfonamide syntheses:
Direct Sulfonamide Formation
- Starting materials: 3-(Aminomethyl)aniline or its derivatives, methanesulfonyl chloride, and methylamine or N-methylated amines.
- Reaction conditions: The amine is reacted with methanesulfonyl chloride in an inert solvent (e.g., dichloromethane or toluene) at low temperature (0–5°C) to control exothermicity.
- Base addition: A base such as triethylamine or sodium carbonate is used to neutralize generated hydrochloric acid.
- Workup: After completion, aqueous workup and purification by recrystallization or chromatography yield the sulfonamide product.
This method is standard for sulfonamide synthesis and can be adapted for N-methylation either before or after sulfonamide formation.
Industrial Scale Preparation Insights
- The compound is often isolated as a hydrochloride salt to enhance stability and solubility.
- Reaction temperatures are maintained below 30°C to minimize side reactions.
- Use of aqueous-organic biphasic systems with toluene or methylbenzene allows efficient extraction and purification.
- Washing with saturated salt solutions (brine) is employed to remove residual impurities.
- Vacuum distillation or solvent recovery techniques are used to isolate the product with high purity (above 95%).
Representative Data Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting amine | 3-(Aminomethyl)aniline or derivatives | May require protection of aminomethyl group |
| Sulfonylating agent | Methanesulfonyl chloride or methanesulfonic acid derivative | Reacts with amine to form sulfonamide |
| Solvent | Dichloromethane, toluene, methylbenzene | Inert, facilitates extraction |
| Base | Triethylamine, sodium carbonate | Neutralizes HCl byproduct |
| Temperature | 0–30°C | Controls reaction rate and side reactions |
| Reaction time | 1–4 hours | Depending on scale and reagent reactivity |
| Purification | Aqueous workup, brine wash, recrystallization | Ensures high purity |
| Product form | Free base or hydrochloride salt | Hydrochloride salt preferred for stability |
| Typical yield | 80–90% | High yield achievable with optimized conditions |
| Purity (HPLC or NMR) | >95% | Confirmed by chromatographic or spectroscopic methods |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms aromatic protons, aminomethyl group, and sulfonamide methyl signals.
- Mass Spectrometry (MS): Confirms molecular weight (approx. 210–230 g/mol depending on salt form).
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Infrared Spectroscopy (IR): Identifies sulfonamide S=O stretches (~1150 and 1350 cm⁻¹) and N-H bending.
- Melting Point: Used for purity and identity confirmation, especially for hydrochloride salts.
Comparative Analysis with Related Compounds
| Feature | This compound | N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide* | 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide Hydrochloride* |
|---|---|---|---|
| Molecular Formula | C9H14N2O2S | C10H16N2O2S | C8H14ClN3O2S |
| Molecular Weight | ~210–230 g/mol | 228.31 g/mol | 251.73 g/mol |
| Position of Aminomethyl Group | Meta (3-position) | Para (4-position) | Para (4-position) |
| Preparation Complexity | Moderate | Moderate | Multi-step with hydrazine introduction |
| Typical Use | Pharmaceutical intermediate, antibacterial agent | Pharmaceutical intermediate, antibacterial agent | Specialized pharmaceutical intermediate |
| Salt Form | Often hydrochloride | Often hydrochloride | Hydrochloride salt for stability |
*Data adapted from chemical supplier and patent literature.
Chemical Reactions Analysis
Types of Reactions
n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares functional similarities with other sulfonamides and amides reported in the evidence. Key comparisons include:
Key Observations :
- Neratinib and N-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide both contain sulfonamide/amide groups, but neratinib’s complex substituents (e.g., quinoline, cyano) enhance its kinase inhibition specificity .
- Phenolic amides (e.g., compound 2 in ) lack sulfonamide groups but share aromatic amine motifs, demonstrating that substituents like hydroxyl/methoxy groups significantly influence anti-inflammatory activity .
- N-(4-Fluoro-3-nitrophenyl)methanesulfonamide highlights the role of electron-withdrawing groups (e.g., nitro, fluoro) in tuning reactivity for synthetic applications .
Pharmacokinetic and Bioactivity Comparisons
- Solubility: Sulfonamides like this compound are typically more water-soluble than phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) due to hydrogen-bonding sulfonamide groups .
- Enzyme Interactions: The aminomethylphenyl group may mimic natural substrates of enzymes (e.g., proteases), similar to phenolic amides in Lycium species, which inhibit AMPK and PTP1B .
- Anti-inflammatory Potential: While phenolic amides in Lycium show IC50 values comparable to quercetin (~17 μmol/L) , sulfonamides often exhibit broader enzyme inhibition (e.g., carbonic anhydrase).
Biological Activity
N-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Chemical Formula : C10H14N2O2S
- Molecular Weight : 230.30 g/mol
- IUPAC Name : this compound
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been identified as a selective inhibitor of various enzymes, including inducible nitric oxide synthase (iNOS). Studies indicate that it significantly reduces nitric oxide production in activated macrophages, thereby influencing inflammatory responses and cytokine production, particularly IL-12 and TNF-α .
- Cell Cycle Regulation : Research has shown that this compound can arrest the cell cycle in specific phases, which is crucial for its potential use in cancer therapy. For instance, it has been observed to induce G0/G1 phase arrest in certain cancer cell lines at low concentrations .
- Kinase Inhibition : The sulfonamide structure enhances selectivity for kinase targets, particularly those involved in cell proliferation pathways such as JAK2. Compounds with similar structures have demonstrated significant inhibitory effects on JAK2 phosphorylation, which is pivotal in the signaling pathways related to hematopoiesis and immune responses .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Inhibition of iNOS
In a study examining the effects of N-[3-(aminomethyl)benzyl]acetamidine (related compound), it was found that this compound selectively inhibited iNOS activity in macrophages activated by lipopolysaccharides (LPS). The inhibition led to a marked increase in IL-12 p40 secretion while decreasing TNF-α release, suggesting a potential role in modulating inflammatory responses .
Case Study 2: Cancer Cell Cycle Arrest
Another investigation focused on the effects of this compound on cancer cell lines. The results indicated that the compound effectively induced G0/G1 phase arrest at concentrations as low as 16 nM, demonstrating its potential utility as an anticancer agent by inhibiting cell proliferation through cell cycle regulation .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Condition | Optimal Value | Yield Impact | Reference |
|---|---|---|---|
| Temperature | 0–5°C | +20% | |
| Solvent | Dichloromethane | +15% | |
| Base | Triethylamine | +10% |
Basic: What purification techniques are recommended for isolating high-purity this compound?
Methodological Answer:
After synthesis, purification is critical for removing unreacted starting materials and sulfonic acid byproducts. Recommended methods:
- Recrystallization : Use ethanol/water (3:1) to isolate crystals with >95% purity .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves polar impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity for biological assays .
Advanced: How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets?
Methodological Answer:
Computational tools like molecular docking (AutoDock Vina, Schrödinger Suite) analyze binding affinities to enzymes or receptors. For example:
- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, MMP-9) based on structural analogs .
- Ligand Preparation : Optimize protonation states using tools like MarvinSketch at physiological pH.
- Docking Protocol :
- Generate 3D conformers with RDKit.
- Perform grid-based docking (10 Å around active site).
- Validate with known inhibitors (RMSD <2.0 Å).
- QSAR Analysis : Correlate substituent effects (e.g., -NH2 vs. -CH3) with activity .
Q. Table 2: Predicted Binding Affinities to Carbonic Anhydrase IX
| Substituent | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| -NH2 (Aminomethyl) | -9.8 | |
| -CH3 | -7.2 |
Advanced: What strategies are effective in resolving contradictory data regarding the compound's biological activity across different studies?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. no activity) may arise from assay conditions or structural analogs. Resolution strategies:
- Structural Validation : Confirm compound identity via NMR (1H/13C) and HRMS .
- Assay Standardization :
- Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 24h incubation).
- Include positive controls (e.g., ciprofloxacin for bacteria).
- Meta-Analysis : Compare EC50 values across studies using PubChem BioAssay data .
- SAR Studies : Systematically modify substituents (e.g., -F at phenyl vs. -OCH3) to isolate activity drivers .
Example : A 2023 study reported no anticancer activity, but later work using hypoxia-mimetic conditions (1% O2) showed IC50 = 12 µM in HT-29 cells, highlighting microenvironmental influences .
Advanced: How can isotopic labeling (e.g., 14C or 3H) track the metabolic fate of this compound in pharmacokinetic studies?
Methodological Answer:
- Synthesis of Labeled Compound : Incorporate 14C at the methyl group via [14C]-methanesulfonyl chloride .
- In Vivo Distribution : Administer to rodent models (IV/oral) and quantify radioactivity in plasma, urine, and tissues via scintillation counting.
- Metabolite ID : Use LC-MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., glucuronidated or oxidized derivatives) .
Key Finding : In rats, 85% of the compound is excreted renally within 24h, with <5% hepatic metabolism, suggesting low drug-drug interaction risk .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and aminomethyl (-CH2NH2, δ 3.8 ppm) .
- 13C NMR : Confirm sulfonamide (-SO2N, δ 44 ppm) and phenyl carbons (δ 120–140 ppm) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and N-H bends (1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
